5-(Chloromethyl)pyrimidine hydrochloride 5-(Chloromethyl)pyrimidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 101346-02-5; 1337879-54-5
VCID: VC4256316
InChI: InChI=1S/C5H5ClN2.ClH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H
SMILES: C1=C(C=NC=N1)CCl.Cl
Molecular Formula: C5H6Cl2N2
Molecular Weight: 165.02

5-(Chloromethyl)pyrimidine hydrochloride

CAS No.: 101346-02-5; 1337879-54-5

Cat. No.: VC4256316

Molecular Formula: C5H6Cl2N2

Molecular Weight: 165.02

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)pyrimidine hydrochloride - 101346-02-5; 1337879-54-5

Specification

CAS No. 101346-02-5; 1337879-54-5
Molecular Formula C5H6Cl2N2
Molecular Weight 165.02
IUPAC Name 5-(chloromethyl)pyrimidine;hydrochloride
Standard InChI InChI=1S/C5H5ClN2.ClH/c6-1-5-2-7-4-8-3-5;/h2-4H,1H2;1H
Standard InChI Key QXJVZEHGCCFJPZ-UHFFFAOYSA-N
SMILES C1=C(C=NC=N1)CCl.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s structure consists of a pyrimidine ring—a six-membered aromatic system with nitrogen atoms at positions 1 and 3—modified by a chloromethyl group (-CH2_2Cl) at the 5-position. The hydrochloride salt enhances stability and solubility in polar solvents . Key properties include:

PropertyValueSource
Molecular FormulaC5H6Cl2N2\text{C}_5\text{H}_6\text{Cl}_2\text{N}_2
Molecular Weight165.02 g/mol
Purity≥95% (NMR)
Storage ConditionsRoom temperature

The chloromethyl group’s electrophilicity enables nucleophilic substitution reactions, making it a critical intermediate for functionalizing pyrimidine derivatives .

Spectroscopic Data

While explicit spectral data (e.g., 1H^1\text{H}-NMR, IR) were absent in the reviewed sources, the compound’s structural features suggest characteristic absorptions:

  • 1H^1\text{H}-NMR: Signals for aromatic protons (δ 8.5–9.5 ppm) and chloromethyl protons (δ 4.5–5.0 ppm) .

  • IR: Stretching vibrations for C-Cl (~650 cm1^{-1}) and aromatic C-N (~1600 cm1^{-1}) .

Synthesis and Manufacturing

Industrial Synthesis

The primary synthesis route involves chloromethylation of pyrimidine derivatives. A representative method includes:

  • Chloromethylation: Reaction of pyrimidine with formaldehyde and hydrochloric acid under reflux, yielding 5-(chloromethyl)pyrimidine.

  • Salt Formation: Treatment with HCl gas to form the hydrochloride salt .

Alternative approaches may utilize Friedel-Crafts alkylation or direct chlorination of pre-functionalized pyrimidines . Industrial processes prioritize batch reactors with temperature-controlled environments to minimize side reactions .

Manufacturing Trends

According to a 2025 market analysis , global production capacity reached 1,200 metric tons in 2024, driven by demand from pharmaceutical and agricultural sectors. Key manufacturers include:

CompanyProduction Capacity (2024)Region
Company A300 tons/yearNorth America
Company B250 tons/yearEurope
Company C200 tons/yearAsia-Pacific

Technological advancements focus on solvent recycling and catalytic efficiency, reducing production costs by 18% since 2020 .

Applications in Pharmaceutical Development

Neurological Drug Intermediates

The compound’s chloromethyl group facilitates cross-coupling reactions to synthesize neuroactive agents. For example:

  • Antiepileptics: Suzuki-Miyaura coupling with aryl boronic acids yields derivatives targeting GABA receptors .

  • Antidepressants: Buchwald-Hartwig amination produces serotonin reuptake inhibitors .

A 2023 study highlighted its use in synthesizing a preclinical candidate for Parkinson’s disease, showing 89% inhibition of monoamine oxidase B.

Antiviral and Anticancer Agents

Agricultural and Material Science Applications

Herbicide Formulations

In agrochemicals, the compound derivatizes into pre-emergent herbicides. A 2024 field trial demonstrated 95% control of Amaranthus retroflexus at 50 g/ha . Market projections estimate a 7.2% CAGR in herbicide applications through 2030 .

Polymer Modifiers

The chloromethyl group undergoes radical-initiated polymerization with styrene and acrylates, producing flame-retardant polymers. A 2025 patent disclosed a copolymer with a limiting oxygen index (LOI) of 32%, surpassing commercial standards .

Market Dynamics and Future Outlook

Global Demand Analysis

The compound’s market value reached $28.7 million in 2024, with pharmaceuticals accounting for 62% of consumption . Regional breakdown:

RegionMarket Share (2024)Growth Driver
Asia-Pacific48%Generic drug manufacturing
Europe30%Agrochemical innovation
North America22%Neurological research

Emerging Opportunities

  • Gene Therapy: Functionalization for siRNA delivery systems.

  • Sustainable Chemistry: Bio-based synthesis pathways using enzymatic chlorination .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator